REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:15])[CH:12]([Cl:14])[CH3:13].[Li+].[OH-].O.Cl>C1COCC1.CCOC(C)=O>[Cl:14][CH:12]([CH3:13])[C:11]([NH:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]([OH:16])=[O:2])=[O:15] |f:1.2.3|
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)NC(C(C)Cl)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
LiOH H2O
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After this period the reaction was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a crude residue that
|
Type
|
WASH
|
Details
|
washed with water (3×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford crude acid
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 80% EtOAc/Hex)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NC1=C(C(=O)O)C=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |